molecular formula C22H28N2OS B246843 N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide

N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide

Cat. No. B246843
M. Wt: 368.5 g/mol
InChI Key: CWOWIRJPMBWQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide, also known as BMT-101, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMT-101 is a small molecule that belongs to the class of piperidinecarboxamide compounds with a molecular weight of 431.58 g/mol.

Mechanism Of Action

The exact mechanism of action of N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression. By inhibiting HDAC activity, N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the death of cancer cells. N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth and metastasis, and reduce inflammation. N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide has also been found to modulate the expression of several genes involved in cancer and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide is its potent anticancer and anti-inflammatory effects. It has been found to be effective in both in vitro and in vivo models. N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and duration of treatment for N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide.

Future Directions

There are several future directions for N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide research. One area of interest is the development of N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide as a potential therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the safety and efficacy of N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide in clinical trials. Another area of interest is the elucidation of the exact mechanism of action of N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide, which could lead to the development of more potent and selective HDAC inhibitors. Additionally, studies are needed to determine the optimal dosage and duration of treatment for N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide and to investigate its potential synergistic effects with other anticancer and anti-inflammatory agents.
In conclusion, N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide is a novel compound that has shown promising anticancer and anti-inflammatory properties. Its mechanism of action involves the inhibition of HDACs and NF-κB. N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide has several advantages for research purposes, including its potency and ease of synthesis. However, more studies are needed to determine its optimal dosage and duration of treatment and to investigate its potential therapeutic applications.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide involves a multistep process that starts with the reaction between piperidine and benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with methyl 4-(methylsulfanyl)benzoate to form N-benzyl-N-methyl-4-(methylsulfanyl)benzylpiperidine. Finally, this compound is reacted with ethyl chloroformate to yield N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide.

Scientific Research Applications

N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. In vitro and in vivo studies have shown that N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and metastasis of tumors in animal models. N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide

Molecular Formula

C22H28N2OS

Molecular Weight

368.5 g/mol

IUPAC Name

N-benzyl-N-methyl-1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C22H28N2OS/c1-23(15-18-7-4-3-5-8-18)22(25)20-9-6-14-24(17-20)16-19-10-12-21(26-2)13-11-19/h3-5,7-8,10-13,20H,6,9,14-17H2,1-2H3

InChI Key

CWOWIRJPMBWQPC-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)SC

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)SC

Origin of Product

United States

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